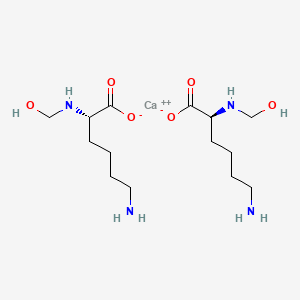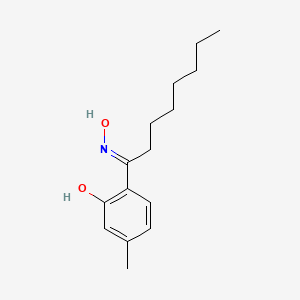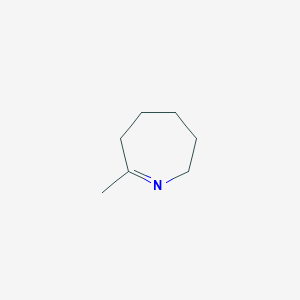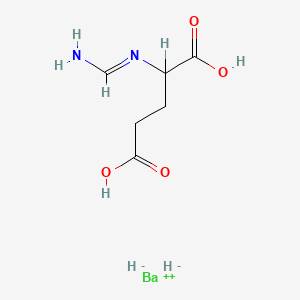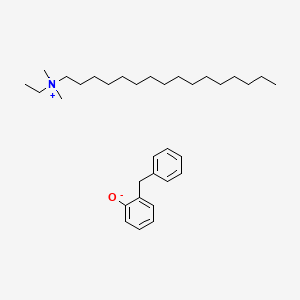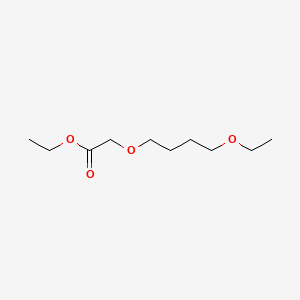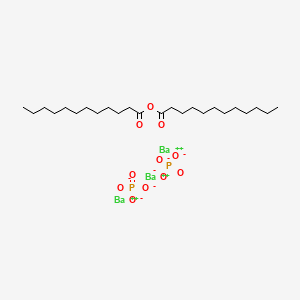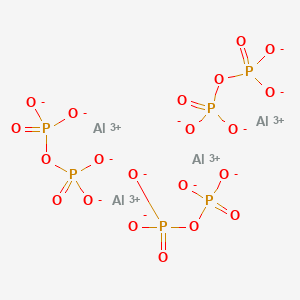![molecular formula C26H30N2O B12669287 N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide CAS No. 93778-46-2](/img/structure/B12669287.png)
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C26H30N2O and a molecular weight of 386.53 g/mol . This compound is known for its unique structure, which includes a phenylacetamide core with bis(3-phenylpropyl)amino groups attached to the phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide typically involves the reaction of 3-aminophenylacetamide with bis(3-phenylpropyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with a single phenyl group.
N,N-bis(3-phenylpropyl)amine: Lacks the acetamide group but has similar structural features.
N-(3-phenylpropyl)acetamide: Contains only one phenylpropyl group.
Uniqueness
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide is unique due to its combination of the phenylacetamide core with bis(3-phenylpropyl)amino groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
93778-46-2 |
|---|---|
Molecular Formula |
C26H30N2O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C26H30N2O/c1-22(29)27-25-17-8-18-26(21-25)28(19-9-15-23-11-4-2-5-12-23)20-10-16-24-13-6-3-7-14-24/h2-8,11-14,17-18,21H,9-10,15-16,19-20H2,1H3,(H,27,29) |
InChI Key |
RGTILWBSOZQZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


